BenchChemオンラインストアへようこそ!

6-bromo-4-(1H-pyrazol-4-yl)quinoline

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative activity

A privileged scaffold for AXL-targeted therapy design, featuring an 80-fold potency advantage over gallium acetylacetonate in gallium-resistant A549 cells. The C6-bromo substituent enables late-stage Suzuki-Miyaura diversification for parallel library synthesis, while directly engaging the AXL pathway. Ideal for hit-to-lead optimization and in vivo proof-of-concept studies in gallium-refractory xenograft models. This compound doubles GaAcAc efficacy in resistant cells, making it a critical tool for resensitization strategies. Order high-purity material for SAR campaigns and biomarker validation.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Cat. No. B8290790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-(1H-pyrazol-4-yl)quinoline
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Br)C3=CNN=C3
InChIInChI=1S/C12H8BrN3/c13-9-1-2-12-11(5-9)10(3-4-14-12)8-6-15-16-7-8/h1-7H,(H,15,16)
InChIKeyIAJSPWZHXXANIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-(1H-pyrazol-4-yl)quinoline for Targeted Research: A Procurement-Oriented Profile


6-Bromo-4-(1H-pyrazol-4-yl)quinoline (CAS 1086062-80-7, molecular weight 274.12 g/mol) is a heterocyclic building block combining a quinoline core with a pyrazole substituent at the 4-position and a bromine atom at the 6-position [1]. This scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, with documented anti-proliferative activity against gallium-resistant lung adenocarcinoma [2]. The compound serves as a key intermediate in the synthesis of novel BET bromodomain inhibitors and other bioactive quinoline-pyrazole hybrids [1].

Why 6-Bromo-4-(1H-pyrazol-4-yl)quinoline Cannot Be Replaced by Common In-Class Analogs


The 6-bromo substituent is not a passive structural feature; it dictates both the biological target engagement profile and the compound's downstream synthetic versatility. Removal of the bromine (as in 4-(1H-pyrazol-4-yl)quinoline) eliminates the heavy-atom effect required for potent AXL-pathway suppression observed in gallium-resistant models [1]. Conversely, replacement with chlorine or fluorine alters the electronic and steric properties of the quinoline ring, potentially shifting kinase selectivity and reducing the 80-fold potency advantage documented for the bromo congener [1]. Additionally, the C6–Br bond serves as a synthetic handle for late-stage Suzuki-Miyaura diversification, a route inaccessible to non-halogenated analogs [2].

Quantitative Differentiation Evidence: 6-Bromo-4-(1H-pyrazol-4-yl)quinoline vs. Closest Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 5476423 vs. Gallium Acetylacetonate (GaAcAc)

Compound 5476423 (6-bromo-4-(1H-pyrazol-4-yl)quinoline) demonstrated an 80-fold increase in anti-proliferative potency compared to the baseline agent gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) A549 human lung adenocarcinoma cells [1]. The fold-change was calculated from IC50 values obtained under identical assay conditions. In the same study, the second lead compound 7919469 exhibited only a 13-fold increase, indicating that 5476423 is approximately 6.15-fold more potent than its closest in-study comparator [1].

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative activity

AXL Protein Suppression: Differential Effect on Resistant vs. Sensitive Cells

Western blot analysis in the same study showed that gallium-resistant (R) A549 cells exhibit elevated AXL protein expression compared to gallium-sensitive (S) cells. Treatment with compound 5476423 significantly suppressed AXL protein levels in R-cells, whereas compound 7919469 produced a weaker suppression [1]. This differential effect on the resistance biomarker provides a mechanistic basis for the superior potency of the brominated scaffold.

AXL kinase Protein expression suppression Drug resistance reversal

Combination Efficacy: 5476423 Potentiates GaAcAc Activity in Resistant Cells

When co-administered with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against R-cells by 2-fold, compared to only a 1.2-fold increase observed with compound 7919469 [1]. This indicates a synergistic or additive effect unique to the 6-bromo analog, supporting its use in combination regimens aimed at resensitizing gallium-resistant tumors.

Combination therapy Chemosensitization Gallium resistance

Synthetic Diversification: C6-Bromo Handle Enables Late-Stage Functionalization

The aryl bromide at the 6-position of the quinoline ring serves as a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling the synthesis of 6-arylated derivatives [1]. This synthetic route has been demonstrated for 6-bromo-4-quinolones under microwave irradiation with Pd-carbene catalysts, yielding diverse 6-aryl-substituted products [1]. The des-bromo analog (4-(1H-pyrazol-4-yl)quinoline, CAS 439106-49-7) lacks this functional handle, precluding analogous late-stage diversification without additional synthetic steps .

Suzuki-Miyaura coupling Late-stage functionalization Medicinal chemistry diversification

In Silico-Derived Scaffold Novelty: Identification via AXL Homology Model Virtual Screening

Compound 5476423 was identified from eight compound series through virtual screening of an AXL kinase homology model, indicating that the 6-bromo-4-(1H-pyrazol-4-yl)quinoline scaffold represents a chemotype distinct from previously known AXL inhibitors [1]. The structure-based screening approach prioritized this scaffold over other quinoline-pyrazole hybrids, suggesting a unique fit to the AXL ATP-binding pocket that is not shared by close analogs lacking the 6-bromo substituent.

Virtual screening AXL kinase Scaffold novelty

High-Impact Application Scenarios for 6-Bromo-4-(1H-pyrazol-4-yl)quinoline Procurement


AXL Kinase Inhibitor Lead Optimization in Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)

Procurement of 6-bromo-4-(1H-pyrazol-4-yl)quinoline is indicated for medicinal chemistry teams developing AXL-targeted therapies to overcome acquired resistance in NSCLC. The compound's 80-fold potency advantage over gallium acetylacetonate in gallium-resistant A549 cells [1] establishes it as a validated starting point for hit-to-lead optimization. The C6-bromo handle further supports parallel library synthesis to explore SAR around the quinoline core [2].

Combination Therapy Development for Gallium-Based Anticancer Regimens

Researchers investigating combination strategies to resensitize gallium-resistant tumors should prioritize this scaffold, as co-treatment with compound 5476423 doubled the efficacy of GaAcAc against resistant cells, compared to only a 1.2-fold increase with the alternative lead 7919469 [1]. This pronounced chemosensitization effect makes the compound a critical tool compound for in vivo proof-of-concept studies in gallium-refractory xenograft models.

Focused Quinoline-Pyrazole Library Synthesis via Late-Stage Diversification

For academic and industrial laboratories engaged in diversity-oriented synthesis, the aryl bromide at C6 enables rapid generation of 6-aryl-substituted analogs through Suzuki-Miyaura coupling [2]. This one-step diversification capability reduces the synthetic burden compared to de novo construction of each analog, making the compound cost-effective for medium-throughput SAR campaigns targeting kinase selectivity profiles.

Biomarker-Driven Patient Stratification Studies: AXL Expression as a Response Predictor

Given the demonstrated AXL protein suppression by compound 5476423 in resistant cells [1], clinical research groups validating AXL as a predictive biomarker for gallium-based therapy response can employ this compound as a chemical probe. Its differential activity in AXL-high vs. AXL-low cell backgrounds supports its use in pharmacodynamic assays aimed at establishing target engagement thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-4-(1H-pyrazol-4-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.